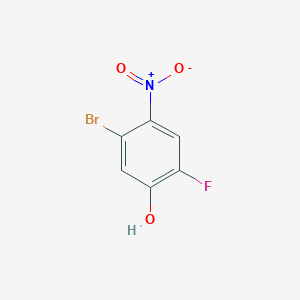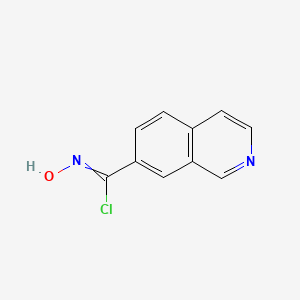
6-Bromo-2-fluoro-3-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methylbenzoyl chloride typically involves the chlorination of 6-Bromo-2-fluoro-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-fluoro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The presence of bromine and fluorine on the benzene ring makes it susceptible to further electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents are used under controlled conditions to introduce additional substituents on the benzene ring.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Substituted Benzoyl Chlorides: Formed through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-methylbenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoro-3-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-fluorobenzoyl chloride
- 2-Fluoro-3-methylbenzoyl chloride
- 6-Bromo-3-methylbenzoyl chloride
Uniqueness
6-Bromo-2-fluoro-3-methylbenzoyl chloride is unique due to the presence of three different substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and a methyl group makes it a versatile intermediate for various chemical transformations .
Propiedades
Fórmula molecular |
C8H5BrClFO |
|---|---|
Peso molecular |
251.48 g/mol |
Nombre IUPAC |
6-bromo-2-fluoro-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-3-5(9)6(7(4)11)8(10)12/h2-3H,1H3 |
Clave InChI |
SOBSDRJACUZCFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)

![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)





